

Introduction to 3-(Benzylxy)cyclobutanol and its Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)cyclobutanol

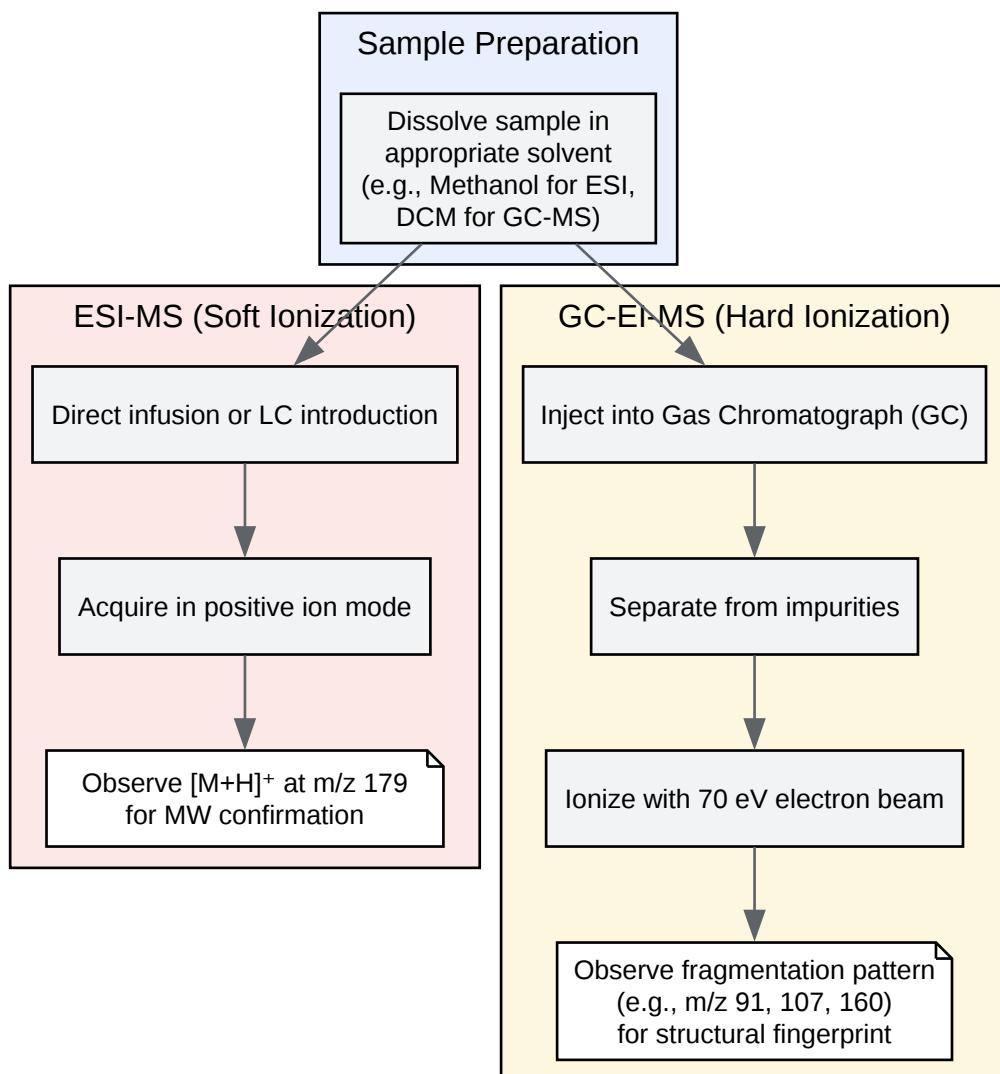
Cat. No.: B174870

[Get Quote](#)

3-(Benzylxy)cyclobutanol (Molecular Formula: $C_{11}H_{14}O_2$, Molecular Weight: 178.23 g/mol) is a disubstituted cyclobutane derivative.^{[1][2]} Its structure features a strained four-membered ring, a secondary alcohol, and a benzyl ether moiety. This combination of functional groups results in a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment.

The cyclobutane ring, with its distinct puckered conformation, imposes conformational constraints that can lead to complex and informative NMR spectra.^[3] The presence of two stereocenters (at C1 and C3) means the compound can exist as cis and trans diastereomers, which are distinguishable by spectroscopy, particularly NMR. This guide will focus on the general spectroscopic features applicable to either isomer, while noting where significant differences may arise.

Spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is non-negotiable in modern chemical synthesis. It provides definitive proof of structure, insight into purity, and is a cornerstone of regulatory submission and intellectual property protection.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **3-(benzylxy)cyclobutanol** in solution. Both 1H (proton) and ^{13}C (carbon) NMR are required for a complete assignment.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. Due to the rigidity and puckering of the cyclobutane ring, protons on the ring are expected to show complex splitting patterns (multiplicities).

Molecular Structure with Proton Labeling:

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring ESI and EI mass spectra.

- ESI-MS Protocol:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
- EI-MS Protocol (via GC-MS):
 - Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Inject a small volume (e.g., 1 μ L) into a GC-MS system.
 - Use a suitable GC temperature program to elute the compound from the column.
 - The eluting compound enters the MS source, where it is ionized by a 70 eV electron beam.
 - Acquire the spectrum over a mass range of m/z 40-300.

Conclusion

The structural elucidation of **3-(benzyloxy)cyclobutanol** is reliably achieved through a combination of NMR, IR, and MS techniques. ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. IR spectroscopy offers rapid verification of key functional groups, particularly the hydroxyl and ether moieties. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint, with the tropylidium ion at m/z 91 serving as a key diagnostic marker for the benzyl group. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently characterize this important chemical entity.

References

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C–C Bond Activation: Mechanistic and Synthetic Aspects.
- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?.
- PubChemLite. (n.d.). **3-(benzyloxy)cyclobutanol** (C11H14O2).
- NIST. (n.d.). Cyclobutanol. In NIST Chemistry WebBook.
- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- SpectraBase. (n.d.). 3-Benzyl-1-propanol.
- NIST. (n.d.). Cyclobutanol. In NIST Chemistry WebBook.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *The Journal of Organic Chemistry*, 72(19), 7512-7515.
- SpectraBase. (n.d.). Cyclobutanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(Benzyl)benzylbenzene | 100058-61-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- To cite this document: BenchChem. [Introduction to 3-(Benzyl)benzylbenzene and its Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174870#spectroscopic-data-of-3-benzylbenzylbenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com